Diethyl acetylmalonate is an organic compound with the molecular formula . It is classified as a diester derived from acetylmalonic acid. This compound features two ethyl groups attached to the ester functionalities and an acetyl group, making it a versatile building block in organic synthesis. Diethyl acetylmalonate is typically encountered as a colorless liquid with a fruity odor, and it is known for its applications in various
Research indicates that diethyl acetylmalonate exhibits various biological activities, particularly in the realm of medicinal chemistry. Its derivatives have been explored for potential anti-inflammatory and analgesic properties. Additionally, compounds synthesized from diethyl acetylmalonate have been investigated for their effects on metabolic pathways and enzyme inhibition, showcasing its relevance in drug development .
Diethyl acetylmalonate can be synthesized through several methods:
Diethyl acetylmalonate finds applications across various fields:
Interaction studies involving diethyl acetylmalonate have focused on its reactivity with different nucleophiles and electrophiles. For example, studies have shown that it can react with amines to form aminomalonates, which are valuable intermediates in organic synthesis. Additionally, its interactions with metal catalysts have been explored to enhance reaction efficiency and selectivity in synthetic pathways .
Diethyl acetylmalonate shares structural similarities with other compounds but has unique characteristics that set it apart:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Diethyl malonate | Lacks an acetyl group; primarily used in malonic ester synthesis. | |
Ethyl acetoacetate | Contains only one carbonyl; used in similar synthetic pathways. | |
Diethyl succinate | Derived from succinic acid; different reactivity profile compared to diethyl acetylmalonate. |
Diethyl acetylmalonate's distinct structure allows for specific reactivity patterns not observed in these similar compounds, particularly its ability to undergo both nucleophilic substitution and condensation reactions effectively.
Diethyl acetylmalonate, with the systematic name propanedioic acid, acetyl-, diethyl ester, is a malonic ester derivative. Its molecular formula is C₉H₁₄O₅, and it has a molecular weight of 202.2 g/mol. The structure consists of a central propanedioate backbone with ethoxy groups at the first and third carbons, and an acetyl group (-COCH₃) attached to the second carbon.
Structural Features
Component | Position | Functional Group |
---|---|---|
Ethoxy groups | 1st and 3rd carbons | Ester (-OCH₂CH₃) |
Acetyl group | 2nd carbon | Ketone (-COCH₃) |
Carboxylic acid | Terminal | Esterified (-OOCR) |
The acetyl group introduces steric and electronic effects, influencing the compound’s reactivity and solubility.
Diethyl acetylmalonate exhibits distinct physical characteristics:
Property | Value | Source |
---|---|---|
Boiling Point | 119–120°C @ 17 mmHg | |
Density | 1.0834 g/mL | |
Refractive Index | 1.4435 (estimated) | |
Solubility | Chloroform, Methanol; insoluble in water | |
pKa | 8.08 ± 0.46 (predicted) |
The compound’s solubility profile aligns with typical malonic esters, favoring nonpolar solvents due to its ester and ketone functionalities.
While specific spectral data (e.g., NMR, IR) are not provided in available sources, the compound’s structure suggests: